# Technical Support Center: Lesinurad Dose Adjustment in Subjects with Moderate Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lesinurad |           |
| Cat. No.:            | B8021901  | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dose adjustment of **lesinurad** in subjects with moderate renal impairment.

# Frequently Asked Questions (FAQs)

Q1: How does moderate renal impairment affect the pharmacokinetics of **lesinurad**?

A1: Moderate renal impairment (estimated creatinine clearance [eCLcr] 30 to 59 mL/min) leads to an increased systemic exposure to **lesinurad**. Studies have shown that the area under the plasma concentration-time curve (AUC) of **lesinurad** is increased by 50-73% in this population compared to individuals with normal renal function[1][2][3]. However, the maximum plasma concentration (Cmax) is generally unaffected[3][4]. The renal clearance of **lesinurad** is significantly reduced in patients with moderate renal impairment[4].

Q2: What is the recommended dose of **lesinurad** for patients with moderate renal impairment?

A2: No dose adjustment is necessary for **lesinurad** in patients with mild or moderate renal impairment (eCLcr of 45 mL/min or greater)[1][5]. The standard dose is 200 mg orally once daily, taken in the morning with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat[6]. However, it is crucial to note that **lesinurad** should not be initiated in patients with an eCLcr less than 45 mL/min[1][7].







Q3: How is the efficacy of lesinurad affected by moderate renal impairment?

A3: The serum uric acid (sUA)-lowering effect of **lesinurad** is attenuated in patients with moderate renal impairment compared to those with normal renal function or mild renal impairment[3][4]. Despite the reduced efficacy, clinical trials have demonstrated that **lesinurad** 200 mg in combination with an XOI can still provide a clinically meaningful reduction in sUA levels in this patient population[5][8].

Q4: What are the key safety considerations when using **lesinurad** in subjects with moderate renal impairment?

A4: Patients with moderate renal impairment have a higher occurrence of renal-related adverse reactions compared to those with normal or mildly impaired renal function[1]. The most common renal adverse events include increases in serum creatinine[9]. It is essential to monitor renal function before initiating and periodically during therapy, with more frequent monitoring recommended for patients with an eCLcr below 60 mL/min[1][6]. **Lesinurad** should be discontinued if the eCLcr persistently falls below 45 mL/min[1][7]. It is also critical that **lesinurad** is always co-administered with an XOI, as monotherapy increases the risk of acute renal failure[6][10]. Patients should be advised to stay well-hydrated (e.g., 2 liters of liquid per day)[5][6].

# **Troubleshooting Guide**



| Issue Encountered                            | Possible Cause                                                                                       | Recommended Action                                                                                                                                                                                                                                                                                                                                                                             |
|----------------------------------------------|------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Elevated Serum Creatinine<br>Levels          | Drug-related adverse event,<br>underlying renal disease<br>progression, dehydration.                 | - Interrupt lesinurad treatment if serum creatinine is elevated to greater than 2 times the pretreatment value.[1] - Promptly measure serum creatinine in patients reporting symptoms of acute uric acid nephropathy (flank pain, nausea, vomiting). [6] - Ensure the patient is well-hydrated Do not restart lesinurad without another explanation for the serum creatinine abnormalities.[1] |
| Inadequate Serum Uric Acid<br>(sUA) Response | Attenuated efficacy in moderate renal impairment, non-adherence to treatment, insufficient XOI dose. | - Confirm patient adherence to both lesinurad and the xanthine oxidase inhibitor Ensure the XOI is being administered at an appropriate dose (e.g., allopurinol at least 300 mg/day, or 200 mg/day for moderate renal impairment).[5] [8] - Re-evaluate the patient's overall treatment regimen.                                                                                               |
| Persistent eCLcr < 45 mL/min                 | Worsening of underlying renal condition, drug-induced nephrotoxicity.                                | - Discontinue lesinurad<br>therapy.[1][7] - Investigate the<br>cause of renal function decline.                                                                                                                                                                                                                                                                                                |

# **Data Presentation**

Table 1: Pharmacokinetic Parameters of **Lesinurad** in Subjects with Varying Degrees of Renal Function



| Renal<br>Function<br>Category | eCLcr<br>(mL/min) | Lesinurad<br>Dose (mg) | Change in<br>AUC vs.<br>Normal | Change in<br>Cmax vs.<br>Normal |
|-------------------------------|-------------------|------------------------|--------------------------------|---------------------------------|
| Normal                        | >90               | 200 / 400              | -                              | -                               |
| Mild Impairment               | 60-89             | 200                    | +34%[3][4]                     | Unaffected[3][4]                |
| Moderate<br>Impairment        | 30-59             | 200                    | +65% to +73%[2]<br>[4]         | Unaffected to +20%[2][4]        |
| Moderate<br>Impairment        | 30-59             | 400                    | +50% to +54%[2]<br>[4]         | Unaffected to +3%[2][4]         |
| Severe<br>Impairment          | <30               | 400                    | +102% to +113%<br>[2][4]       | Unaffected to +13%[2][4]        |

Table 2: Renal-Related Adverse Events in **Lesinurad** Clinical Trials (in combination with a Xanthine Oxidase Inhibitor)

| Adverse Event                                     | Lesinurad 200 mg<br>+ XOI | Lesinurad 400 mg<br>+ XOI | Placebo + XOI |
|---------------------------------------------------|---------------------------|---------------------------|---------------|
| Serum Creatinine<br>Elevation (≥1.5x<br>baseline) | 5.9%[8]                   | 15.0%[8]                  | 3.4%[8]       |
| Renal-Related<br>Adverse Events<br>(Overall)      | 5.9%[8]                   | 15.0%[8]                  | 4.9%[8]       |
| Serious Renal-<br>Related Adverse<br>Reactions    | 0%[9]                     | 0.7%[9]                   | 0.2%[9]       |

# **Experimental Protocols**

Methodology for a Phase I, Open-Label, Single-Dose Study to Assess **Lesinurad** Pharmacokinetics and Pharmacodynamics in Renal Impairment:

### Troubleshooting & Optimization





- Subject Recruitment: Enroll healthy adult volunteers with normal renal function (eCrCl >90 mL/min) and subjects with mild (eCrCl 60–89 mL/min), moderate (eCrCl 30–59 mL/min), and severe (eCrCl <30 mL/min) renal impairment.[3][4]</li>
- Dosing: Administer a single oral dose of **lesinurad** (e.g., 200 mg or 400 mg).[3][4]
- Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., predose, and at various intervals post-dose) to measure plasma lesinurad concentrations.[4]
- Pharmacodynamic Sampling: Collect blood and urine samples at baseline and at specified intervals post-dose to measure serum and urine uric acid concentrations.[4]
- Safety Monitoring: Monitor subjects for adverse events and assess laboratory data throughout the study.[4]
- Data Analysis: Analyze plasma lesinurad concentrations to determine pharmacokinetic parameters (AUC, Cmax, renal clearance). Analyze serum and urine uric acid concentrations to evaluate the pharmacodynamic effects of lesinurad.[4]

## **Mandatory Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Effects of renal function on pharmacokinetics and pharmacodynamics of lesinurad in adult volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of renal function on pharmacokinetics and pharmacodynamics of lesinurad in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]



- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. provider.amerigroup.com [provider.amerigroup.com]
- To cite this document: BenchChem. [Technical Support Center: Lesinurad Dose Adjustment in Subjects with Moderate Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8021901#lesinurad-dose-adjustment-in-subjects-with-moderate-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com